The synthesis of 1-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide typically involves several steps:
The molecular structure of 1-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide can be represented using various chemical notation systems:
InChI=1S/C17H14ClN3OS/c18-13-5-2-1-4-12(13)10-16(22)21-11-14-17(20-8-7-19-14)15-6-3-9-23-15/h1-9H,10-11H2,(H,21,22)
C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl
The structure features a chlorophenyl group attached to a methanesulfonamide moiety, with a pyrazine ring substituted by a thiophene group. This complex arrangement contributes to its biological activity .
The primary chemical reactions involving 1-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide include:
The mechanism of action for 1-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-y)methyl)methanesulfonamide involves several pathways:
The physical properties of 1-(2-chlorophenyl)-N-((3-(thiophen-2-y)pyrazin-2-y)methyl)methanesulfonamide include:
Chemical properties include:
These properties are significant for understanding its behavior in biological systems and its formulation into therapeutic agents.
The applications of 1-(2-chlorophenyl)-N-((3-(thiophen-2-y)pyrazin-2-y)methyl)methanesulfonamide extend across various fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: